![molecular formula C20H19N3O2S B2626980 N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681167-32-8](/img/structure/B2626980.png)
N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Description
N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activities
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antioxidant properties. For instance, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides displayed moderate to significant radical scavenging activity, suggesting their potential as templates for developing more potent biologically active compounds with antioxidant properties (Ahmad et al., 2012).
Antimicrobial Agents
A series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides were synthesized and showed potent antimicrobial activity against a range of bacterial and fungal species. These compounds exhibit promising therapeutic potential for treating infections caused by various pathogens, including those resistant to conventional antibiotics (Incerti et al., 2017).
Anti-inflammatory and Anticancer Properties
Derivatives of the specified compound have been investigated for their effects on inflammation and cancer cell proliferation. Notably, some tetrahydronaphthalene derivatives were found to decrease nitrite levels in lipopolysaccharide-activated macrophage cells without exhibiting cytotoxic effects, indicating potential for anti-inflammatory applications. Additionally, certain derivatives showed apoptotic effects on K562 human chronic myelogenous leukemia cells, suggesting their utility in cancer treatment (Gurkan et al., 2011; Koç et al., 2017).
Diuretic Activity
Research on biphenyl benzothiazole-2-carboxamide derivatives revealed their potential as diuretics. One study found that a particular compound in this class demonstrated promising diuretic activity in vivo, highlighting the chemical structure's utility in developing new treatments for conditions requiring diuretic intervention (Yar & Ansari, 2009).
Fluorescent Properties
Compounds derived from benzothiazole and its analogs have been explored for their fluorescent properties, which could have applications in materials science, including as fluorescent whiteners for textiles and other materials (Rangnekar & Shenoy, 1987).
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-12(24)21-16-8-9-17-18(11-16)26-20(22-17)23-19(25)15-7-6-13-4-2-3-5-14(13)10-15/h6-11H,2-5H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBVYNIRPAVKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
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